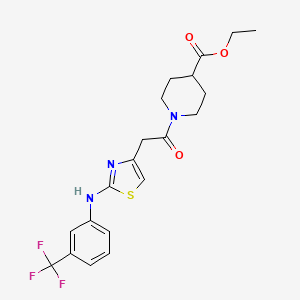

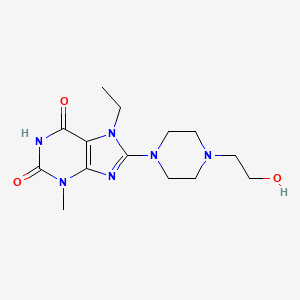

Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

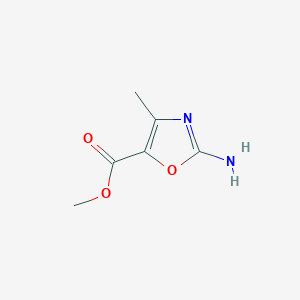

The compound "Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate" is a complex organic molecule that likely contains a piperidine ring, a thiazole moiety, and a trifluoromethyl group attached to a phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and crystal structures, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives . These reactions often use catalysts such as SO4^2−/Y2O3 in a solvent like ethanol. Although the exact synthesis of "this compound" is not detailed, similar methods could potentially be applied, with adjustments for the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds with similar features, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined using X-ray crystallography . These structures often exhibit non-planarity and are stabilized by intra- and intermolecular hydrogen bonds. The presence of a trifluoromethyl group and a thiazole ring in the compound of interest suggests that it may also exhibit unique geometric and electronic characteristics, influencing its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the behavior of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . These compounds undergo acetylation reactions, with the specific products and their ratios depending on the reaction conditions, such as solvent polarity and temperature. The compound may also undergo similar acetylation reactions, with the potential for selective functionalization at different sites depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be studied using techniques such as HPLC, FT-IR, NMR, and MS . These methods provide information on the purity, functional groups, and molecular structure. The presence of a trifluoromethyl group in the compound of interest is likely to impart unique properties, such as increased lipophilicity and potential for strong electron-withdrawing effects, which could be characterized using these analytical techniques.

Aplicaciones Científicas De Investigación

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors

A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showcasing potential as novel inhibitors of the GyrB ATPase enzyme. Among these, a compound displayed significant antituberculosis activity without cytotoxic effects at relevant concentrations, highlighting its potential in tuberculosis treatment research (V. U. Jeankumar et al., 2013).

GPIIb/IIIa Integrin Antagonists

Research on Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (NSL-96184) explored its role as a potent and orally active fibrinogen receptor antagonist. This compound was developed to inhibit platelet aggregation, demonstrating significant therapeutic potential for antithrombotic treatment, particularly in acute phases. Its design incorporates a trisubstituted beta-amino acid residue, contributing to its efficacy (Y. Hayashi et al., 1998).

Piperidine Substituted Benzothiazole Derivatives

The synthesis of ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce new derivatives was explored for their biological properties. These derivatives were tested for antibacterial and antifungal activities, showing that certain compounds possess significant bioactivity. This research contributes to the development of new antibacterial and antifungal agents (S. Shafi et al., 2021).

Synthesis of Hybrid Molecules with Antibacterial Properties

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against tested microorganisms, highlighting their potential in developing new antibacterial agents (Serap Başoğlu et al., 2013).

Anticancer Activity of Piperidine-4-carboxylic Acid Ethyl Ester-Appended Hybrids

A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some synthesized compounds showed strong anticancer activity in vitro, indicating their potential as promising anticancer agents and highlighting the importance of further in vivo studies to assess their therapeutic usefulness (A. Rehman et al., 2018).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

ethyl 1-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O3S/c1-2-29-18(28)13-6-8-26(9-7-13)17(27)11-16-12-30-19(25-16)24-15-5-3-4-14(10-15)20(21,22)23/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHYEWLNWHIMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)

![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)